molecular formula C8H15NO2 B13169681 1-(4-Aminooxolan-3-yl)butan-1-one

1-(4-Aminooxolan-3-yl)butan-1-one

Cat. No.: B13169681
M. Wt: 157.21 g/mol
InChI Key: BLSUKSHOXFEDFY-UHFFFAOYSA-N
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Description

1-(4-Aminooxolan-3-yl)butan-1-one is an organic compound with the molecular formula C₈H₁₅NO₂ It is characterized by the presence of an oxolane ring substituted with an amino group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)butan-1-one typically involves the reaction of oxolane derivatives with appropriate amine and ketone precursors. One common method includes the cyclization of a suitable amino alcohol with a butanone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxolan-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Aminooxolan-3-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring and butanone moiety can participate in various chemical interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

    1-(4-Hydroxyoxolan-3-yl)butan-1-one: Similar structure but with a hydroxy group instead of an amino group.

    1-(4-Methyloxolan-3-yl)butan-1-one: Contains a methyl group instead of an amino group.

    1-(4-Ethoxyoxolan-3-yl)butan-1-one: Features an ethoxy group in place of the amino group.

Uniqueness: 1-(4-Aminooxolan-3-yl)butan-1-one is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-aminooxolan-3-yl)butan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)6-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

BLSUKSHOXFEDFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1COCC1N

Origin of Product

United States

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